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molecular formula C22H14O B8338125 6-Phenylnaphtho[2,1-b]benzofuran

6-Phenylnaphtho[2,1-b]benzofuran

Cat. No. B8338125
M. Wt: 294.3 g/mol
InChI Key: UKIUNGIXDFIMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674117B2

Procedure details

Into a 200 mL three-neck flask were placed 0.90 g (5.7 mmol) of bromobenzene and 1.5 g (5.7 mol) of benzo[b]naphtho[1,2-d]furan-6-boronic acid, and the air in the flask was replaced with nitrogen. To this mixture were added 20 mL of toluene, 10 mL of ethanol, and 6.0 mL of an aqueous solution of sodium carbonate (2.0 mol/L). While the pressure was reduced, this mixture was stirred to be degassed. To this mixture was added 0.33 g (0.28 mmol) of tetrakis(triphenylphosphine)palladium(0), and the mixture was stirred at 80° C. for 2 hours under a nitrogen stream. After that, the aqueous layer of this mixture was subjected to extraction with toluene, and the obtained solution of the extract and the organic layer were combined and washed with saturated brine. The organic layer was dried with magnesium sulfate, and this mixture was gravity-filtered. An oily substance obtained by concentration of the obtained filtrate was purified by silica gel column chromatography (a developing solvent in which the ratio of hexane to toluene was 19:1) to give a white solid. The obtained solid was recrystallized with a mixed solvent of toluene and hexane, so that 0.95 g of white needle-like crystals of the object of the synthesis were obtained in 56% yield. The reaction scheme is illustrated in (R-1).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.33 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8]1[C:24]2[C:16]3[C:17]4[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=4[O:19][C:15]=3[C:14](B(O)O)=[CH:13][C:12]=2[CH:11]=[CH:10][CH:9]=1.C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C>[C:2]1([C:14]2[C:15]3[O:19][C:18]4[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=4[C:16]=3[C:24]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C1=CC=CC=2C=C(C3=C(C4=C(O3)C=CC=C4)C12)B(O)O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
aqueous solution
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.33 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 mL three-neck flask were placed
CUSTOM
Type
CUSTOM
Details
to be degassed
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 2 hours under a nitrogen stream
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
After that, the aqueous layer of this mixture was subjected to extraction with toluene
EXTRACTION
Type
EXTRACTION
Details
the obtained solution of the extract
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
this mixture was gravity-filtered
CUSTOM
Type
CUSTOM
Details
An oily substance obtained by concentration of the obtained filtrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (a developing solvent in which the ratio of hexane to toluene
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized with a mixed solvent of toluene and hexane, so that 0.95 g of white needle-like crystals of the object of the synthesis
CUSTOM
Type
CUSTOM
Details
were obtained in 56% yield
CUSTOM
Type
CUSTOM
Details
The reaction scheme

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=2C=CC=CC2C=2C3=C(OC21)C=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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